1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxypropan-1-one
Description
1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxypropan-1-one is a heterocyclic compound featuring a pyridazine core substituted with a pyrrole group, linked to a piperazine ring and a phenoxy-propanone moiety. The pyrrole and pyridazine groups may contribute to π-π stacking or hydrogen-bonding interactions, while the phenoxy substituent could influence lipophilicity and pharmacokinetic properties.
Properties
IUPAC Name |
2-phenoxy-1-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-17(28-18-7-3-2-4-8-18)21(27)26-15-13-25(14-16-26)20-10-9-19(22-23-20)24-11-5-6-12-24/h2-12,17H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQPSAJQRMGKKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CC=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxypropan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazin-3-yl intermediate, followed by the introduction of the pyrrol-1-yl group. The piperazin-1-yl group is then added through nucleophilic substitution reactions. Finally, the phenoxypropan-1-one moiety is introduced via etherification reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxypropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazin-1-yl group or the phenoxypropan-1-one moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxypropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxypropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key structural motifs with other aryl piperazines and heterocyclic derivatives. Below is a detailed analysis of its analogs:
RTB70: 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one
- Structural Similarities : Both compounds feature a piperazine ring linked to a substituted pyridine/pyridazine scaffold.
- Key Differences: RTB70 contains a 3-chloro-5-(trifluoromethyl)pyridinyl group, whereas the target compound has a 6-(1H-pyrrol-1-yl)pyridazin-3-yl group. The propanone side chain in RTB70 is substituted with a thiophenethio group, contrasting with the phenoxy group in the target compound.
- The phenoxy group in the target compound may increase lipophilicity compared to RTB70’s thioether, influencing blood-brain barrier penetration.
A434378: 6-(4-Methylpiperazin-1-yl)-1H-indole
- Structural Similarities : Both incorporate a piperazine ring linked to a nitrogen-containing heterocycle.
- The methyl group on the piperazine in A434378 reduces steric hindrance compared to the bulky phenoxy-propanone group in the target compound.
- Functional Implications :
A451793: 5-Chloroisoxazolo[4,5-b]pyridin-3-amine
- Structural Similarities : Shared heterocyclic framework (pyridine derivatives).
- Key Differences: The isoxazolopyridine core in A451793 replaces the pyridazine-pyrrole system, altering electronic properties. A451793 lacks the piperazine-propanone chain, reducing conformational flexibility.
- Functional Implications :
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows methods similar to RTB70, employing HOBt/TBTU-mediated coupling for piperazine linkage .
- Biological Potential: Pyridazine-pyrrole systems are associated with kinase inhibitory activity (e.g., cyclin-dependent kinases), while phenoxy groups may enhance CNS penetration. RTB70’s thioether moiety has shown efficacy in enzyme inhibition, suggesting the target compound’s phenoxy group could be optimized for improved solubility .
- Thermodynamic Stability : Piperazine derivatives often exhibit moderate metabolic stability, but the pyrrole group may mitigate oxidative degradation compared to RTB70’s trifluoromethylpyridine .
Biological Activity
1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxypropan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement, including piperazine and pyridazine moieties, which are known for their diverse pharmacological properties. This article provides a detailed examination of its biological activity, including relevant data tables and findings from various studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C21H24N6O2 |
| Molecular Weight | 392.5 g/mol |
| CAS Number | 1396874-20-6 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the piperazine ring enhances its affinity for neurotransmitter receptors, while the pyridazine moiety may contribute to enzyme inhibition properties.
Potential Mechanisms
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could lead to modulation of signaling pathways related to mood, cognition, and other physiological functions.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of similar compounds within the piperazine class. For instance, derivatives have shown significant activity against various bacterial strains, suggesting that this compound may also exhibit similar effects.
Anticancer Activity
Research indicates that compounds with similar structural features have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves apoptosis induction or cell cycle arrest.
Neuropharmacological Effects
Given its structural similarity to known neuroactive compounds, it is hypothesized that this compound may possess neuropharmacological properties, potentially acting as an anxiolytic or antidepressant.
Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxicity in cancer cell lines | |
| Neuropharmacological | Potential anxiolytic effects |
Case Study: Anticancer Activity
A study conducted on piperazine derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The study utilized MTT assays to assess cell viability and concluded that structural modifications greatly influenced the anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
